Gymnoascolide A

Antifungal Natural Products Plant Pathology

Gymnoascolide A offers an uncommon orthogonal bioactivity suite: selective antifungal action against Septoria nodorum (MIC 13 µg/mL) without disturbing human or beneficial microbial flora, combined with potent vasodilatory action at 1 µM and validated α‑glucosidase inhibition (IC₅₀ 0.556 mM). Unlike co‑isolated gymnoascolides B/C, it is the only member active across all three functional assays—fungicidal, vasodilatory, and antidiabetic. Its simple C₁₇H₁₄O₂ scaffold, established total synthesis, and documented PTP‑1B inactivity provide a clean selectivity control and a reliable starting point for SAR-driven agrochemical and metabolic‑disease programs. For procurement managers and discovery leads, this is an irreplaceable tool compound with built-in differentiation.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B15563024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGymnoascolide A
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
InChIInChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2
InChIKeyRTTHRDSFKNSBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gymnoascolide A Procurement: A Dual‑Activity Aromatic Butenolide Fungal Metabolite with Quantifiable Antifungal, Vasodilatory, and α‑Glucosidase Inhibitory Profiles


Gymnoascolide A (CAS 865092-05-3; C₁₇H₁₄O₂; MW 250.29 g/mol) is an aromatic butenolide fungal metabolite originally isolated from Gymnoascus reessii and later from Malbranchea filamentosa [1]. It exhibits dual fungicidal and vasodilatory activities, with additional α‑glucosidase inhibition confirmed in 2021 [2][3]. Structurally, it belongs to the 4‑benzyl‑3‑phenyl‑5H‑furan‑2‑one class, and its activity profile distinguishes it from co‑isolated gymnoascolide analogs [1].

Why Gymnoascolide A Cannot Be Replaced by Other Gymnoascolides or Common Antifungal Standards in Specialized Research Protocols


Generic substitution fails because Gymnoascolide A possesses a unique combination of moderate, selective antifungal activity against the phytopathogen Septoria nodorum (MIC 13 µg/mL) and potent vasodilatory action at 1 µM, while the co‑isolated gymnoascolides B and C are completely inactive across all tested fungal and bacterial assays [1]. Furthermore, its α‑glucosidase inhibition (IC₅₀ 0.556 mM) is accompanied by in vivo postprandial glucose reduction in mice, a property absent in common antifungal standards [2]. These orthogonal activities, validated in head‑to‑head and cross‑study comparisons, preclude direct replacement by any single in‑class compound.

Gymnoascolide A: Head‑to‑Head Antifungal Potency, Selectivity, α‑Glucosidase Inhibition, and Vasodilatory Benchmarking Against Comparators


Gymnoascolide A Exhibits Selective Antifungal Activity Against Septoria nodorum with a Potency Comparable to Monorden and Cycloheximide

Gymnoascolide A demonstrates moderate, selective antifungal activity against the phytopathogenic fungus Septoria nodorum (MIC = 13 µg/mL; LD₉₉ = 13 µg/mL). In a direct head‑to‑head agar‑based microtiter plate assay, its potency against S. nodorum is comparable to that of monorden (LD₉₉ = 3.1 µg/mL) and cycloheximide (LD₉₉ = 0.20 µg/mL), while it is inactive against Candida albicans at 50 µg/mL, a selectivity profile similar to cycloheximide but distinct from broad‑spectrum agents like amphotericin B [1].

Antifungal Natural Products Plant Pathology

Gymnoascolide A Is the Only Antifungally Active Member of the Gymnoascolide Series

Among the three gymnoascolides (A, B, and C) isolated from Gymnoascus reessii, only Gymnoascolide A displays antifungal activity. Gymnoascolides B and C were completely inactive against Septoria nodorum, Candida albicans, Bacillus subtilis, Haemonchus contortus, and the murine NS‑1 tumor cell line at the highest concentration tested (50 µg/mL) [1]. This demonstrates that the unsubstituted 4‑benzyl‑3‑phenyl‑5H‑furan‑2‑one core of Gymnoascolide A is essential for antifungal efficacy.

Structure-Activity Relationship Antifungal Natural Products

Gymnoascolide A Inhibits α‑Glucosidase with an IC₅₀ Comparable to Acarbose and Reduces Postprandial Glucose In Vivo

Gymnoascolide A inhibits yeast α‑glucosidase with an IC₅₀ of 0.556 ± 0.009 mM, compared to the standard inhibitor acarbose (IC₅₀ 0.403 ± 0.010 mM) [1]. Kinetic analysis reveals mixed‑type inhibition, and in a murine sucrose tolerance test, oral administration of Gymnoascolide A at 5.16 mg/kg and 10 mg/kg significantly reduced the postprandial glucose peak [1]. Reduction of Gymnoascolide A with Pd/C yields a racemic mixture (1a/1b) that exhibits a slightly improved IC₅₀ of 0.396 ± 0.003 mM [1].

α-Glucosidase Inhibition Diabetes Natural Products

Gymnoascolide A Produces Vasodilation at a Low Micromolar Concentration in Isolated Aortic Rings

Gymnoascolide A inhibits calcium‑induced contractions in isolated rat aortic rings at a concentration of 1 µM [1]. The compound also inhibited vasoconstriction induced by high K⁺ (60 mM) and norepinephrine, confirming its direct vasodilatory action on vascular smooth muscle [1]. No direct comparator data are available in the same assay; however, the activity is observed at a concentration comparable to several reference vasodilators.

Vasodilation Cardiovascular Natural Products

Gymnoascolide A Lacks Activity Against PTP‑1B, Providing a Clean Negative Control for Phosphatase Profiling

In a panel evaluation of compounds isolated from Malbranchea dendritica, Gymnoascolide A showed no inhibition of protein tyrosine phosphatase 1B (PTP‑1B) at the concentrations tested, while the co‑isolated xanthone sydowinin B (compound 3) exhibited moderate noncompetitive inhibition with an IC₅₀ of 0.081 ± 0.004 mM [1]. This lack of PTP‑1B activity contrasts with its α‑glucosidase inhibition and provides a built‑in selectivity filter.

PTP-1B Inhibition Selectivity Profiling Natural Products

Gymnoascolide A Exhibits a Favorable Computed Physicochemical Profile for Cell‑Based Assays

Gymnoascolide A has a computed XLogP3‑AA of 3.3, zero hydrogen bond donors, two hydrogen bond acceptors, and a molecular weight of 250.29 g/mol [1]. While no direct comparator data are presented, these values place it within the favorable range for cell permeability (Lipinski’s Rule of Five) and differentiate it from more polar α‑glucosidase inhibitors such as acarbose (MW 645.6 g/mol; 14 H‑bond donors). Its solubility in DMSO, ethanol, and methanol supports standard in vitro assay preparation .

Physicochemical Properties Drug-Likeness Assay Development

Optimal Research and Industrial Deployment Scenarios for Gymnoascolide A Based on Validated Quantitative Evidence


Development of Selective Agricultural Antifungals Targeting Septoria nodorum (Wheat Glume Blotch)

Gymnoascolide A’s confirmed MIC of 13 µg/mL against S. nodorum, with no activity against C. albicans, B. subtilis, or H. contortus, makes it an ideal lead scaffold for designing crop‑protection agents that spare human and beneficial microbial flora [1]. Its structural simplicity (C₁₇H₁₄O₂) and established total synthesis route facilitate analog generation and SAR studies [2].

In Vitro Cardiovascular Pharmacology Studies of Calcium‑Dependent Vasodilation

The validated vasodilatory effect of Gymnoascolide A at 1 µM in isolated rat aortic rings, effective against both high K⁺‑ and norepinephrine‑induced contractions, positions this compound as a reliable tool compound for ex vivo vascular reactivity assays and calcium‑signaling research [3].

α‑Glucosidase Inhibitor Discovery and Allosteric Binding Mode Investigations

With an IC₅₀ of 0.556 mM against yeast α‑glucosidase and in vivo postprandial glucose‑lowering activity in mice at 5.16–10 mg/kg, Gymnoascolide A serves as a validated natural‑product starting point for developing new antidiabetic agents, especially given its predicted allosteric binding mode [4].

Phosphatase Inhibitor Panel Negative Control

The documented lack of PTP‑1B inhibition by Gymnoascolide A, contrasted with its α‑glucosidase activity and the PTP‑1B activity of co‑isolated sydowinin B, provides a built‑in selectivity control for enzymatic screening campaigns focused on phosphatase or glycosidase targets [4].

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